molecular formula C12H17BO3 B12540807 3-{[Methyl(phenyl)boranyl]oxy}propyl acetate CAS No. 142270-70-0

3-{[Methyl(phenyl)boranyl]oxy}propyl acetate

Cat. No.: B12540807
CAS No.: 142270-70-0
M. Wt: 220.07 g/mol
InChI Key: OQSWVJSDUQYLBY-UHFFFAOYSA-N
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Description

3-{[Methyl(phenyl)boranyl]oxy}propyl acetate is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to a methyl group, a phenyl group, and an oxypropyl acetate group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Methyl(phenyl)boranyl]oxy}propyl acetate typically involves the reaction of phenylboronic acid with methyl iodide to form methyl(phenyl)borane. This intermediate is then reacted with 3-hydroxypropyl acetate under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-{[Methyl(phenyl)boranyl]oxy}propyl acetate undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted boronic esters.

Scientific Research Applications

3-{[Methyl(phenyl)boranyl]oxy}propyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[Methyl(phenyl)boranyl]oxy}propyl acetate involves the interaction of the boron atom with various molecular targets. Boron is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound can participate in transmetalation reactions, where the boron atom transfers its organic group to a metal catalyst, facilitating carbon-carbon bond formation.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the acetate and oxypropyl groups.

    Methylboronic acid: Another boronic acid with a methyl group but without the phenyl and oxypropyl groups.

    Pinacol boronic esters: Boronic esters with pinacol groups, commonly used in organic synthesis.

Uniqueness

3-{[Methyl(phenyl)boranyl]oxy}propyl acetate is unique due to its combination of a boron atom with both phenyl and oxypropyl acetate groups. This structure provides distinct reactivity and makes it a versatile intermediate in various chemical reactions, particularly in the formation of complex organic molecules.

Properties

CAS No.

142270-70-0

Molecular Formula

C12H17BO3

Molecular Weight

220.07 g/mol

IUPAC Name

3-[methyl(phenyl)boranyl]oxypropyl acetate

InChI

InChI=1S/C12H17BO3/c1-11(14)15-9-6-10-16-13(2)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3

InChI Key

OQSWVJSDUQYLBY-UHFFFAOYSA-N

Canonical SMILES

B(C)(C1=CC=CC=C1)OCCCOC(=O)C

Origin of Product

United States

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